molecular formula C9H7ClN2O2 B1621024 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile CAS No. 329348-61-0

6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile

Cat. No.: B1621024
CAS No.: 329348-61-0
M. Wt: 210.62 g/mol
InChI Key: SIVWIBYTOLEQOZ-UHFFFAOYSA-N
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Description

6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a formyl group, and a nitrile group attached to a pyridine ring. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the chlorination of 1,4-dimethyl-2-oxopyridine, followed by formylation and nitrile formation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like formic acid or its derivatives. The nitrile group can be introduced using cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection, temperature control, and purification steps are critical to achieving high purity and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a base.

Major Products

    Oxidation: 6-Chloro-5-carboxy-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile.

    Reduction: 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-amine.

    Substitution: 6-Azido-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile.

Scientific Research Applications

Chemistry

In chemistry, 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential inhibitor or activator of specific enzymes, providing insights into biochemical processes.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the nitrile and formyl groups suggests possible applications in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production and application in various products.

Mechanism of Action

The mechanism of action of 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, while the formyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carboxamide
  • 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-methanol
  • 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-thiol

Uniqueness

Compared to similar compounds, 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile is unique due to the presence of the nitrile group, which provides additional reactivity and potential for chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.

Properties

IUPAC Name

6-chloro-5-formyl-1,4-dimethyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-6(3-11)9(14)12(2)8(10)7(5)4-13/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVWIBYTOLEQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=O)Cl)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368340
Record name 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329348-61-0
Record name 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile
Reactant of Route 2
6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile
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6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile
Reactant of Route 4
6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile
Reactant of Route 5
6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile
Reactant of Route 6
6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile

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